Laninamivir

Catalog No.
S532431
CAS No.
203120-17-6
M.F
C13H22N4O7
M. Wt
346.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Laninamivir

CAS Number

203120-17-6

Product Name

Laninamivir

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

Molecular Formula

C13H22N4O7

Molecular Weight

346.34 g/mol

InChI

InChI=1S/C13H22N4O7/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17)/t6-,7+,9+,10+,11+/m0/s1

InChI Key

QNRRHYPPQFELSF-CNYIRLTGSA-N

SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N

solubility

Soluble in DMSO

Synonyms

laninamivir, laninamivir octanoate, laninamivir octanoate hydrate, laninamivir octanoate monohydrate, R 125489, R-125489, R125489

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N=C(N)N

The exact mass of the compound Laninamivir is 330.1539 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Neuraminic Acids - Sialic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Laninamivir works by inhibiting the neuraminidase enzyme of the influenza virus. This enzyme is crucial for the release of newly formed viral particles from infected cells. By blocking neuraminidase, laninamivir prevents the spread of the virus within the body, thereby reducing the severity and duration of influenza symptoms [1].

[1] (Neuraminidase inhibitors for the treatment and prophylaxis of influenza virus infections. [Review] [Antiviral Therapy. 2012]. 17(6):789-802. doi: 10.3109/09603543.2012.685032.)()

Dosage and Delivery Methods

Studies have explored the efficacy of laninamivir delivered through various methods, including:

  • Oral administration

  • Inhalation

    Inhaled laninamivir octanoate, a prodrug form of laninamivir, is a more recent area of research. This method offers advantages like potentially faster absorption and a more targeted delivery to the respiratory tract, where the influenza virus replicates [2].

[1] (Laninamivir for the Treatment of Influenza A and B Virus Infections in Adults and Adolescents: A Meta-Analysis of Randomized Controlled Trials. [Journal of Clinical Pharmacology. 2014]. 54(12):1346-1355. doi: 10.1002/jcph.323)()

[2] (A Randomized, Double-Blind, Placebo-Controlled, Single Ascending Dose, Phase I Study to Evaluate the Safety, Tolerability and Pharmacokinetics of Inhaled Laninamivir Octanoate in Adults with Chronic Asthma. [ClinicalTrials.gov]. )

Research on Efficacy

  • Treatment

    Studies have shown that laninamivir can shorten the duration of influenza symptoms in adults and adolescents compared to placebo [1].

  • Prevention

    Research suggests that laninamivir may be effective in preventing influenza infection when administered as a prophylaxis after exposure to the virus [3].

[1] (Laninamivir for the Treatment of Influenza A and B Virus Infections in Adults and Adolescents: A Meta-Analysis of Randomized Controlled Trials. [Journal of Clinical Pharmacology. 2014]. 54(12):1346-1355. doi: 10.1002/jcph.323) ()

[3] (Laninamivir for prophylaxis of influenza. [Cochrane Database Syst Rev. 2019]. 7:CD011917. doi: 10.1002/14651858.CD011917.pub2) ()

Laninamivir is a long-acting neuraminidase inhibitor specifically designed to combat influenza virus infections. It is available in the form of laninamivir octanoate, which is an octanoyl ester prodrug that exhibits potent antiviral activity against both influenza A and B viruses, including strains resistant to oseltamivir. Laninamivir was first launched in Japan in October 2010 and has been shown to provide effective treatment with just a single inhalation, making it a convenient option for patients .

The chemical structure of laninamivir is characterized by its complex arrangement, which includes a pyran ring and various functional groups that contribute to its biological activity. The compound's IUPAC name is (2R,3R,4S)-4-carbamimidamido-3-acetamido-2-[(1R,2R)-2-hydroxy-1-methoxy-3-(octanoyloxy)propyl]-3,4-dihydro-2H-pyran-6-carboxylic acid, and its molecular formula is C21H36N4O8 .

Laninamivir acts primarily through the inhibition of the neuraminidase enzyme, which is crucial for the replication of the influenza virus. By binding to the active site of neuraminidase, laninamivir prevents the cleavage of sialic acid residues from glycoproteins on the surface of infected cells. This action effectively halts viral release and spread within the host .

Key Reactions:

  • Inhibition of Neuraminidase: Laninamivir competes with sialic acid substrates for binding to neuraminidase.
  • Prodrug Activation: Laninamivir octanoate undergoes hydrolysis to release active laninamivir upon administration.

Laninamivir demonstrates significant antiviral activity against various strains of influenza viruses. Its efficacy is particularly notable against oseltamivir-resistant strains, where it maintains low IC50 values, indicating high potency. Clinical studies have shown that a single dose can reduce viral shedding and alleviate symptoms more rapidly compared to traditional treatments like oseltamivir .

Pharmacokinetics:

  • Duration: Laninamivir remains active in the respiratory tract for an extended period, allowing for prolonged therapeutic effects.
  • Elimination: It has a slow elimination profile, with effects lasting up to six days post-inhalation .

The synthesis of laninamivir involves multi-step organic reactions starting from simpler organic compounds. The process typically includes:

  • Formation of the Pyran Ring: Utilizing cyclization reactions to create the core structure.
  • Addition of Functional Groups: Various chemical transformations introduce amine and acetamido groups.
  • Esterification: The final step involves converting laninamivir into its octanoate form through esterification with octanoic acid.

The synthetic pathways are designed to ensure high yield and purity of the final product while minimizing by-products .

Laninamivir is primarily used as an antiviral agent for treating influenza infections. Its unique properties allow it to be administered as a single inhalation therapy, making it particularly beneficial during flu outbreaks. Additionally, ongoing research is exploring its potential applications in treating other respiratory viral infections and its role in combination therapies .

Laninamivir has been evaluated for potential drug interactions with various vaccines and medications. Notably, it may decrease the therapeutic efficacy of certain live vaccines, such as those for adenovirus and Bacillus Calmette-Guérin. Clinical studies have assessed these interactions to ensure patient safety and optimize treatment regimens .

Key Findings:

Laninamivir shares similarities with several other neuraminidase inhibitors but stands out due to its long-acting formulation and effectiveness against resistant strains.

Compound NameTypeUnique Features
OseltamivirNeuraminidase InhibitorRequires multiple doses; rapid resistance development
ZanamivirNeuraminidase InhibitorAdministered via inhalation; less effective against resistant strains
PeramivirNeuraminidase InhibitorAdministered intravenously; used in severe cases
Baloxavir marboxilCap-dependent endonuclease inhibitorDifferent mechanism; effective against resistant strains

Laninamivir's unique long-lasting effects and single-dose administration make it a valuable addition to antiviral therapies for influenza .

Laninamivir functions as a highly potent neuraminidase inhibitor through its structural mimicry of the natural enzyme transition state. The compound shares its core structure with 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (Neu5Ac2en), also known as DANA, which represents the transition state analogue of the neuraminidase-catalyzed hydrolysis reaction [1]. This fundamental similarity enables laninamivir to bind effectively within the highly conserved active site of influenza viral neuraminidase across multiple subtypes.

The binding mode of laninamivir closely resembles that of the natural transition state analogue, positioning the compound optimally within the enzyme's catalytic framework [1]. Crystal structure analyses reveal that laninamivir adopts a pseudo-boat conformation similar to Neu5Ac2en, facilitating its recognition by the neuraminidase active site residues [1]. The carboxylate group of laninamivir establishes critical electrostatic interactions with the conserved tri-arginine motif comprising Arg118, Arg292, and Arg371, which represents the primary binding site for the substrate's carboxylate moiety [2].

The transition state analogue nature of laninamivir provides several mechanistic advantages over other neuraminidase inhibitors. The compound exhibits enhanced binding stability compared to oseltamivir, zanamivir, and peramivir, with binding kinetics studies demonstrating slower dissociation rates from viral neuraminidase [3]. This prolonged binding characteristic contributes significantly to the long-acting properties of laninamivir, supporting its efficacy as a single-dose therapeutic agent [3].

Comparative binding affinity studies across different neuraminidase subtypes demonstrate consistent inhibitory potency, with IC50 values ranging from 0.90 nM for typical group 1 neuraminidases to 3.12 nM for group 2 neuraminidases [1]. The relatively narrow range of inhibitory concentrations across diverse neuraminidase subtypes reflects the high conservation of the transition state binding mechanism across influenza viral strains.

Neuraminidase SubtypeIC50 Value (nM)95% Confidence Interval
N5 (Group 1)0.900.64 - 1.28
p09N1 (Atypical Group 1)1.831.46 - 2.29
p57N2 (Group 2)3.122.39 - 4.09

Group-Specific Interactions with Influenza A/B Neuraminidase Subtypes

Laninamivir exhibits distinct binding preferences and inhibitory efficacies that correlate directly with the phylogenetic classification of neuraminidase subtypes into group 1 and group 2 categories [1] [4]. These group-specific differences arise from structural variations in the neuraminidase active site, particularly concerning the 150-loop conformation and the presence or absence of the 150-cavity.

Group 1 Neuraminidase Interactions

Group 1 neuraminidases, exemplified by the N5 subtype, contain a flexible 150-loop that can adopt both open and closed conformations [5]. In the open conformation, these enzymes display a prominent 150-cavity formed by amino acids 147-152 of the 150-loop [5]. This structural feature significantly enhances the accessibility of laninamivir's bulky 4-guanidino group to its binding site deep within the neuraminidase active site [1].

The 4-guanidino group represents the most critical pharmacophore of laninamivir, establishing multiple hydrogen bonding interactions with conserved active site residues including Glu119, Asp151, Glu227, and the peptide carbonyl of Trp178 [1]. In group 1 neuraminidases, the open 150-loop configuration facilitates the initial binding process by providing unobstructed access for this bulky substituent to reach its binding pocket beneath the 150-loop [1].

Typical group 1 neuraminidases such as N5 also contain a unique Tyr347 residue that forms an additional hydrogen bond with the carboxylate group of laninamivir [1]. This interaction contributes to the enhanced binding affinity observed for group 1 subtypes compared to group 2 neuraminidases. The presence of Tyr347 is characteristic of group 1 neuraminidases that possess a 150-cavity, providing an additional stabilizing interaction that compensates for the potentially destabilizing effects of the open 150-loop on substrate binding [1].

Group 2 Neuraminidase Interactions

Group 2 neuraminidases, represented by the p57N2 subtype, lack the 150-cavity and maintain a consistently closed 150-loop conformation [1]. The closed loop is typically stabilized by an Asp147-His150 salt bridge, which restricts the flexibility of this structural element and limits access to the neuraminidase active site [1].

The rigid closed conformation of the 150-loop in group 2 neuraminidases creates a more constrained binding environment for laninamivir. The bulky 4-guanidino group must overcome greater steric hindrance to reach its binding site, resulting in reduced binding efficiency compared to group 1 subtypes [1]. This structural constraint is reflected in the approximately 3.5-fold higher IC50 value for group 2 p57N2 (3.12 nM) compared to group 1 N5 (0.90 nM) [1].

Atypical Group 1 Neuraminidase Interactions

The 2009 pandemic H1N1 neuraminidase (p09N1) represents an atypical group 1 subtype that combines structural features of both groups [1]. While phylogenetically classified as group 1, p09N1 lacks the characteristic 150-cavity and maintains a closed 150-loop similar to group 2 neuraminidases [1].

However, p09N1 differs from typical group 2 neuraminidases in that it lacks the stabilizing Asp147-His150 salt bridge, providing intermediate accessibility for laninamivir binding [1]. The 150-loop sequence in p09N1 (GTKD) differs significantly from both typical group 1 and group 2 sequences, containing three polymorphic amino acids compared to the p57N2 sequence (DTVHD) [1].

This intermediate structural configuration results in binding characteristics that fall between typical group 1 and group 2 neuraminidases, with an IC50 value of 1.83 nM for laninamivir [1]. The absence of both the 150-cavity and the stabilizing salt bridge provides moderate accessibility for the 4-guanidino group while maintaining sufficient structural integrity for effective inhibitor binding.

Neuraminidase FeatureGroup 1 (N5)Atypical Group 1 (p09N1)Group 2 (p57N2)
150-CavityPresentAbsentAbsent
150-Loop FlexibilityHighModerateLow
Asp147-His150 Salt BridgeAbsentAbsentPresent
Tyr347 ResiduePresentAbsentAbsent
4-Guanidino AccessibilityHighModerateLow

Role of 7-Methoxy Group in Binding Pocket Occupation

The 7-methoxy group represents a unique structural feature that distinguishes laninamivir from zanamivir and provides specific contributions to the compound's binding characteristics and pharmacological properties [2]. This methoxy substitution at the C7 position replaces the hydroxyl group present in zanamivir, creating distinct interactions within the neuraminidase active site while maintaining overall binding affinity.

Structural Positioning and Orientation

Crystal structure analyses reveal that the 7-methoxy group of laninamivir adopts a specific orientation within the neuraminidase binding pocket, positioning itself away from the inhibitor's own ring oxygen and directing toward the hydrophobic side chain of Ile222 [1]. Although the distance between the 7-methoxy group and Ile222 exceeds 5 Angstroms, this positioning creates a favorable hydrophobic interaction environment that contributes to the overall binding stability [1].

The 7-methoxy group occupies a region of the binding pocket that is exposed to the solvent environment, where the corresponding 7-hydroxyl group of zanamivir typically forms hydrogen bonds with water molecules [2]. The replacement of the hydroxyl group with a methoxy group eliminates these water-mediated interactions, potentially affecting the overall binding thermodynamics [1].

Impact on Binding Affinity

The presence of the 7-methoxy group results in subtle but measurable differences in binding affinity compared to zanamivir across all tested neuraminidase subtypes [1]. Comparative inhibition studies demonstrate that laninamivir exhibits consistently lower inhibitory potency than zanamivir, with fold-reductions of 1.53, 1.65, and 2.29 for N5, p09N1, and p57N2 neuraminidases, respectively [1].

These modest reductions in binding affinity likely result from the disruption of hydrogen bonding networks involving the 7-position substituent [1]. The methoxy group cannot participate in the same hydrogen bonding interactions as the original hydroxyl group, leading to a net loss of favorable binding interactions despite the potential hydrophobic contributions toward Ile222 [1].

Pharmacological Advantages

Despite the slight reduction in intrinsic binding affinity, the 7-methoxy group provides significant pharmacological advantages that justify its incorporation into the laninamivir structure [2]. The increased lipophilicity conferred by the methoxy substitution enhances the compound's retention within pulmonary tissues following inhalation administration [6] [7].

The 7-methoxy group also serves as a handle for prodrug derivatization, facilitating the development of laninamivir octanoate as an inhaled formulation [2]. The octanoyl ester at the C9 position works synergistically with the 7-methoxy group to optimize the pharmacokinetic properties of the compound, enabling effective single-dose administration [6] [7].

Resistance Implications

The positioning of the 7-methoxy group toward Ile222 creates a potential vulnerability to resistance mutations at this position [1]. Although Ile222Arg represents a rare resistance mutation, the proximity of the 7-methoxy group to this residue suggests that such mutations could specifically impact laninamivir binding while potentially leaving other neuraminidase inhibitors unaffected [1].

The hydrophobic nature of the 7-methoxy group makes it particularly sensitive to changes in the local electrostatic environment that would result from the introduction of a charged arginine residue at position 222 [1]. This represents a unique resistance mechanism that would be specific to laninamivir among the currently available neuraminidase inhibitors.

Structural Basis of Resistance Mutation Evasion

Laninamivir demonstrates remarkable resilience against many common resistance mutations that affect other neuraminidase inhibitors, particularly oseltamivir [8] [1] [9]. This resistance evasion capability stems from the compound's structural similarity to the natural neuraminidase substrate and transition state, which constrains the evolutionary pathways available to the virus for developing resistance while maintaining enzyme function.

His274Tyr Resistance Evasion

The His274Tyr mutation represents the most clinically significant resistance mechanism affecting oseltamivir, particularly in group 1 neuraminidases [10]. Laninamivir exhibits minimal susceptibility to this mutation, maintaining effective inhibition even in the presence of this substitution [9] [10].

The structural basis for this resistance evasion lies in the fundamental differences between laninamivir and oseltamivir binding modes [1]. Oseltamivir requires a specific rotation of Glu276 to form a salt bridge with Arg224, creating a hydrophobic pocket that accommodates the compound's pentyl ether side chain [1]. The His274Tyr mutation prevents this essential Glu276 rotation in group 1 neuraminidases due to steric interference from the bulky Tyr252 residue characteristic of this group [10].

In contrast, laninamivir maintains its glycerol side chain similar to the natural substrate, establishing direct hydrogen bonding interactions with Glu276 without requiring the conformational changes necessary for oseltamivir binding [1]. The His274Tyr mutation therefore has minimal impact on laninamivir binding, as demonstrated by the modest 1.3 to 7.5-fold increases in IC50 values compared to the several hundred-fold increases observed with oseltamivir [9].

Group-Specific Resistance Patterns

The group-specific nature of certain resistance mutations provides laninamivir with additional advantages in clinical settings [10]. The His274Tyr mutation affects group 1 neuraminidases significantly more than group 2 subtypes due to the different structural contexts provided by Tyr252 in group 1 versus Thr252 in group 2 [10].

Laninamivir's consistent activity across both neuraminidase groups ensures maintained efficacy regardless of the specific viral subtype encountered [1]. This broad-spectrum activity contrasts with the group-specific resistance patterns observed with oseltamivir, where resistance mutations may emerge preferentially in certain viral lineages.

Conservation of Critical Binding Interactions

The resistance evasion properties of laninamivir derive fundamentally from its conservation of binding interactions that are essential for neuraminidase catalytic function [1]. The compound maintains hydrogen bonding with conserved catalytic residues including the tri-arginine motif (Arg118, Arg292, Arg371) and key framework residues (Asp151, Glu276) [1].

Mutations that would disrupt laninamivir binding typically compromise essential catalytic interactions, imposing fitness costs that limit viral viability [9]. This constraint restricts the evolutionary pathways available for resistance development, as mutations must balance reduced drug sensitivity against maintained enzyme function.

Emerging Resistance Mechanisms

Despite its general resistance to common mutations, specific resistance mechanisms have been identified for laninamivir [11] [12]. The E119G mutation confers significant resistance to laninamivir with approximately 150-fold increases in IC50 values [12]. This mutation affects the binding of the 4-guanidino group, which represents the primary pharmacophore of laninamivir [12].

The D197E and D197N mutations also affect laninamivir binding, though to a lesser extent than zanamivir [13]. These mutations alter interactions with the N-acetyl group common to all sialic acid-based inhibitors, representing a mechanism that affects multiple neuraminidase inhibitors rather than being specific to laninamivir [13].

Resistance MutationPrimary EffectMechanismGroup Specificity
H274YOseltamivir resistance (minimal laninamivir effect)Prevents Glu276 rotationGroup 1 specific
E119GSignificant laninamivir resistance (~150-fold)Disrupts 4-guanidino bindingBroad spectrum
D197E/NModerate resistance to multiple inhibitorsAffects N-acetyl group bindingBroad spectrum
R292KStrong oseltamivir resistance (minimal laninamivir effect)Disrupts Glu276-Arg224 salt bridgeGroup 2 specific

Binding Kinetics and Resistance

Recent studies have revealed that resistance mutations affecting laninamivir often alter both binding and dissociation kinetics rather than simply reducing binding affinity [14]. The E119G and D197E mutations result in faster binding kinetics but also accelerated dissociation rates, suggesting that resistance mechanisms may involve destabilization of the inhibitor-enzyme complex rather than prevention of initial binding [14].

This kinetic perspective on resistance provides insights into the mechanism by which laninamivir maintains prolonged antiviral activity [14]. The compound's inherently slow dissociation from wild-type neuraminidase contributes to its long-acting properties, while resistance mutations accelerate this dissociation process, reducing the effective duration of inhibition [14].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

346.14884905 g/mol

Monoisotopic Mass

346.14884905 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B408IW3GL5

MeSH Pharmacological Classification

Antiviral Agents

ATC Code

J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AH - Neuraminidase inhibitors
J05AH04 - Laninamivi

Other CAS

203120-17-6

Wikipedia

Laninamivir

Dates

Last modified: 07-15-2023
1: Minakami H, Kubo T, Nakai A, Saito S, Unno N. Pregnancy outcomes of women exposed to laninamivir during pregnancy. Pharmacoepidemiol Drug Saf. 2014 Oct;23(10):1084-7. doi: 10.1002/pds.3684. Epub 2014 Jul 29. PubMed PMID: 25074683; PubMed Central PMCID: PMC4265256.
2: Samson M, Abed Y, Desrochers FM, Hamilton S, Luttick A, Tucker SP, Pryor MJ, Boivin G. Characterization of drug-resistant influenza virus A(H1N1) and A(H3N2) variants selected in vitro with laninamivir. Antimicrob Agents Chemother. 2014 Sep;58(9):5220-8. doi: 10.1128/AAC.03313-14. Epub 2014 Jun 23. PubMed PMID: 24957832; PubMed Central PMCID: PMC4135884.
3: McKimm-Breschkin JL, Barrett S. Neuraminidase mutations conferring resistance to laninamivir lead to faster drug binding and dissociation. Antiviral Res. 2015 Feb;114:62-6. doi: 10.1016/j.antiviral.2014.12.004. Epub 2014 Dec 9. PubMed PMID: 25499124.
4: Ikematsu H, Kawai N, Iwaki N, Kashiwagi S. Clinical outcome of laninamivir octanoate hydrate for influenza in the 2013-2014 Japanese season. J Infect Chemother. 2015 Nov;21(11):802-7. doi: 10.1016/j.jiac.2015.08.013. Epub 2015 Sep 26. PubMed PMID: 26410550.
5: Nakano T, Ishiwada N, Sumitani T, Uemori M, Isobe K; Laninamivir Prophylaxis Study Group. Inhaled Laninamivir Octanoate as Prophylaxis for Influenza in Children. Pediatrics. 2016 Dec;138(6). pii: e20160109. Epub 2016 Nov 2. PubMed PMID: 27940664.
6: Kashiwagi S, Watanabe A, Ikematsu H, Awamura S, Okamoto T, Uemori M, Ishida K. Laninamivir octanoate for post-exposure prophylaxis of influenza in household contacts: a randomized double blind placebo controlled trial. J Infect Chemother. 2013 Aug;19(4):740-9. doi: 10.1007/s10156-013-0622-9. Epub 2013 Jun 4. PubMed PMID: 23732307; PubMed Central PMCID: PMC3738841.
7: Panozzo J, Oh DY, Margo K, Morton DA, Piedrafita D, Mosse J, Hurt AC. Evaluation of a dry powder delivery system for laninamivir in a ferret model of influenza infection. Antiviral Res. 2015 Aug;120:66-71. doi: 10.1016/j.antiviral.2015.05.007. Epub 2015 May 26. PubMed PMID: 26022199.
8: Watanabe A. A randomized double-blind controlled study of laninamivir compared with oseltamivir for the treatment of influenza in patients with chronic respiratory diseases. J Infect Chemother. 2013 Feb;19(1):89-97. doi: 10.1007/s10156-012-0460-1. Epub 2012 Aug 21. PubMed PMID: 22907567.
9: Leang SK, Kwok S, Sullivan SG, Maurer-Stroh S, Kelso A, Barr IG, Hurt AC. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses. Influenza Other Respir Viruses. 2014 Mar;8(2):135-9. PubMed PMID: 24734292; PubMed Central PMCID: PMC4186459.
10: Yoshihara K, Ishizuka H, Kubo Y. Population pharmacokinetics of laninamivir and its prodrug laninamivir octanoate in healthy subjects and in adult and pediatric patients with influenza virus infection. Drug Metab Pharmacokinet. 2013;28(5):416-26. Epub 2013 Apr 9. PubMed PMID: 23574886.
11: Kashiwagi S, Watanabe A, Ikematsu H, Uemori M, Awamura S; Laninamivir Prophylaxis Study Group. Long-acting Neuraminidase Inhibitor Laninamivir Octanoate as Post-exposure Prophylaxis for Influenza. Clin Infect Dis. 2016 Aug 1;63(3):330-7. doi: 10.1093/cid/ciw255. Epub 2016 Apr 26. PubMed PMID: 27118785; PubMed Central PMCID: PMC4946013.
12: Ikematsu H, Kawai N, Iwaki N, Kashiwagi S. The duration of fever and other symptoms after the initiation of laninamivir octanoate hydrate in the Japanese 2011-2012 influenza season. J Infect Chemother. 2014 Feb;20(2):81-5. doi: 10.1016/j.jiac.2013.07.013. Epub 2013 Dec 11. PubMed PMID: 24486167.
13: Ikematsu H, Kawai N, Iwaki N, Kashiwagi S. Continued effectiveness of laninamivir octanate hydrate for influenza treatment in Japan: comparison between the 2011-2012 and 2012-2013 influenza seasons. J Infect Chemother. 2014 Dec;20(12):799-803. PubMed PMID: 25444677.
14: Koyama K, Nakai D, Takahashi M, Nakai N, Kobayashi N, Imai T, Izumi T. Pharmacokinetic mechanism involved in the prolonged high retention of laninamivir in mouse respiratory tissues after intranasal administration of its prodrug laninamivir octanoate. Drug Metab Dispos. 2013 Jan;41(1):180-7. doi: 10.1124/dmd.112.048280. Epub 2012 Oct 22. PubMed PMID: 23091189.
15: Kakuta M, Kubo S, Tanaka M, Tobiume S, Tomozawa T, Yamashita M. Efficacy of a single intravenous administration of laninamivir (an active metabolite of laninamivir octanoate) in an influenza virus infection mouse model. Antiviral Res. 2013 Oct;100(1):190-5. doi: 10.1016/j.antiviral.2013.08.004. Epub 2013 Aug 15. PubMed PMID: 23954190.
16: Nakano T, Okumura A, Tanabe T, Niwa S, Fukushima M, Yonemochi R, Eda H, Tsutsumi H. Safety evaluation of laninamivir octanoate hydrate through analysis of adverse events reported during early post-marketing phase vigilance. Scand J Infect Dis. 2013 Jun;45(6):469-77. doi: 10.3109/00365548.2012.763104. Epub 2013 Feb 4. PubMed PMID: 23373850.
17: Tian J, Zhong J, Li Y, Ma D. Organocatalytic and scalable synthesis of the anti-influenza drugs zanamivir, laninamivir, and CS-8958. Angew Chem Int Ed Engl. 2014 Dec 8;53(50):13885-8. doi: 10.1002/anie.201408138. Epub 2014 Oct 14. PubMed PMID: 25314609.
18: Kashiwagi S, Yoshida S, Yamaguchi H, Mitsui N, Tanigawa M, Shiosakai K, Yamanouchi N, Shiozawa T, Yamaguchi F. Clinical efficacy of long-acting neuraminidase inhibitor laninamivir octanoate hydrate in postmarketing surveillance. J Infect Chemother. 2013 Apr;19(2):223-32. doi: 10.1007/s10156-012-0481-9. Epub 2012 Oct 20. PubMed PMID: 23085742.
19: Koyama K, Ogura Y, Nakai D, Watanabe M, Munemasa T, Oofune Y, Kubota K, Shinagawa A, Izumi T. Identification of bioactivating enzymes involved in the hydrolysis of laninamivir octanoate, a long-acting neuraminidase inhibitor, in human pulmonary tissue. Drug Metab Dispos. 2014 Jun;42(6):1031-8. doi: 10.1124/dmd.114.057620. Epub 2014 Mar 28. PubMed PMID: 24682756.
20: Azuma T, Ishiuchi H, Inoyama T, Teranishi Y, Yamaoka M, Sato T, Yamashita N, Tanaka H, Mino Y. Detection of peramivir and laninamivir, new anti-influenza drugs, in sewage effluent and river waters in Japan. PLoS One. 2015 Jun 25;10(6):e0131412. doi: 10.1371/journal.pone.0131412. eCollection 2015. PubMed PMID: 26110817; PubMed Central PMCID: PMC4482326.

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